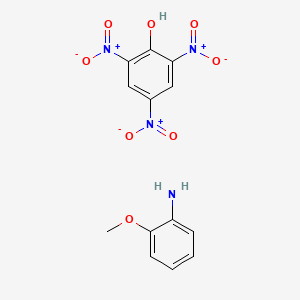

2-Methoxyaniline;2,4,6-trinitrophenol

Description

Properties

CAS No. |

10530-51-5 |

|---|---|

Molecular Formula |

C13H12N4O8 |

Molecular Weight |

352.26 g/mol |

IUPAC Name |

2-methoxyaniline;2,4,6-trinitrophenol |

InChI |

InChI=1S/C7H9NO.C6H3N3O7/c1-9-7-5-3-2-4-6(7)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,8H2,1H3;1-2,10H |

InChI Key |

HKMSRUVUZASPRP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Contradictions

- TNP Detection : Fluorescent SiNPs detect TNP at 6.7 ng/mL with high selectivity over TNT, attributed to TNP’s stronger electron-withdrawing effect .

- Toxicity Discrepancies : Newborn rats exhibit higher TNP sensitivity (65.1 mg/kg/day causing mortality) than young rats, highlighting age-dependent toxicity .

- Safety Protocols : TNP’s reactivity with metals (forming shock-sensitive picrates) and oxidizing agents necessitates stringent storage guidelines .

Q & A

Q. What analytical techniques confirm the purity of 2-Methoxyaniline?

- Methods : Use GC-MS with a DB-5 column to detect nitrobenzene byproducts. ¹H NMR (δ 6.8–7.2 ppm for aromatic protons) and FTIR (C-O-C stretch at 1240 cm⁻¹) confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.